![molecular formula C7H12N4O B3290544 (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide CAS No. 86541-64-2](/img/structure/B3290544.png)
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide
Overview
Description
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that has been extensively studied in the field of biochemistry and molecular biology. It is a potent activator of the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Mechanism of Action
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide activates the AMPK pathway by increasing the cellular levels of AMP and ADP, which are known activators of AMPK. It does this by inhibiting the enzyme adenosine deaminase, which is responsible for the breakdown of adenosine to inosine. This leads to an increase in the cellular levels of adenosine, which is then converted to AMP by adenylate kinase. The increase in AMP levels leads to the activation of AMPK, which then phosphorylates downstream targets involved in regulating cellular energy homeostasis.
Biochemical and physiological effects:
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity, and decreased inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide in lab experiments is its ability to mimic the effects of exercise, which can be difficult to replicate in vitro. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic at high concentrations and may have off-target effects on other pathways.
Future Directions
For research on (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide include exploring its potential as a therapeutic agent for metabolic disorders, such as diabetes and obesity. It may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
Scientific Research Applications
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide has been widely used in scientific research for its ability to activate the AMPK pathway. This pathway is involved in regulating cellular energy homeostasis and is activated in response to low energy levels, such as during exercise or fasting. (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide ribonucleotide has been shown to mimic the effects of exercise and increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-9-7(12)6(8)2-5-3-10-4-11-5/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRTJJZMZGFEH-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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